4,6-Dimethylhept-5-en-1-yn-4-ol
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Overview
Description
4,6-Dimethylhept-5-en-1-yn-4-ol is an organic compound with the molecular formula C9H14O. It is a member of the enynol family, characterized by the presence of both alkene and alkyne functional groups along with a hydroxyl group. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylhept-5-en-1-yn-4-ol typically involves the reaction of t-butylacetylene with acrolein. The process begins with the deprotonation of t-butylacetylene using a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures ranging from -40°C to +20°C to yield the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized using a batch-flow hybrid process. This method involves consecutive organometallic steps without the need for in-line purification. The process includes metalation by n-butyllithium, followed by the addition of acrolein, and a Grignard reaction, resulting in high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylhept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4,6-Dimethylhept-5-en-1-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethylhept-5-en-1-yn-4-ol involves its interaction with molecular targets such as enzymes. For instance, in the synthesis of terbinafine, the compound acts as a key intermediate that undergoes further transformations to inhibit the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: Another enynol with similar structural features but different positional isomerism.
4,4-Dimethylhept-1-en-6-yne: A compound with a similar carbon skeleton but different functional group positions
Uniqueness
4,6-Dimethylhept-5-en-1-yn-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.
Properties
CAS No. |
14168-33-3 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4,6-dimethylhept-5-en-1-yn-4-ol |
InChI |
InChI=1S/C9H14O/c1-5-6-9(4,10)7-8(2)3/h1,7,10H,6H2,2-4H3 |
InChI Key |
XPAQNIOAWARFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(CC#C)O)C |
Origin of Product |
United States |
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